Hyuganoside II

Descripción

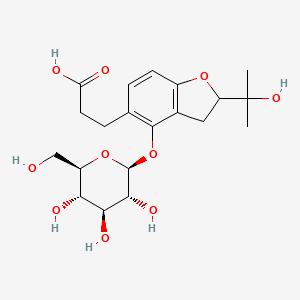

Hyuganoside II is a phenylpropanoid glycoside identified in phytochemical studies, notably in Siegesbeckia orientalis and related species. It is characterized by a glucose residue linked to a phenylpropanoid aglycone, as evidenced by its mass spectrometry (MS) fragmentation pattern ([M−H]⁻ at m/z 427.1615 with a neutral loss of 162 Da, corresponding to a hexose unit) . While its pharmacological profile remains under investigation, it shares structural and functional similarities with other phenethyl glycosides, such as Hyuganoside IIIa, IIIb, and Citrusin A, which are implicated in anti-inflammatory and antioxidant activities .

Propiedades

IUPAC Name |

3-[2-(2-hydroxypropan-2-yl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydro-1-benzofuran-5-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O10/c1-20(2,27)13-7-10-11(28-13)5-3-9(4-6-14(22)23)18(10)30-19-17(26)16(25)15(24)12(8-21)29-19/h3,5,12-13,15-17,19,21,24-27H,4,6-8H2,1-2H3,(H,22,23)/t12-,13?,15-,16+,17-,19+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFCTFLKUBJQLA-GMMZNBDUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1CC2=C(O1)C=CC(=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hyuganoside II is typically isolated from the methanolic extract of the fresh roots of Angelica furcijuga. The extraction process involves several steps:

- The fresh roots are subjected to Diaion HP-20 column chromatography, which separates the components into water, methanol, and acetone-eluted fractions.

- The methanol-eluted fraction is further purified using ordinary and reversed-phase silica gel column chromatographies.

- Finally, high-performance liquid chromatography (HPLC) is employed to isolate this compound as a white powder .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes described above, which are suitable for laboratory-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Hyuganoside II undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s pharmacological properties.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its medicinal properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various reagents, including halogens and alkylating agents, can be used to introduce new functional groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted glycosides .

Aplicaciones Científicas De Investigación

Hyuganoside II has several scientific research applications, including:

Chemistry: The compound is studied for its unique chemical structure and potential to form derivatives with enhanced properties.

Medicine: this compound is explored for its potential therapeutic applications in treating liver diseases, inflammation, diabetes, and hypertension.

Mecanismo De Acción

Hyuganoside II exerts its effects through several molecular targets and pathways:

Nitric Oxide Inhibition: The compound inhibits the production of nitric oxide, a signaling molecule involved in inflammation and immune responses.

Hepatoprotective Activity: this compound protects liver cells from damage by modulating various biochemical pathways, including those involved in oxidative stress and inflammation.

Anti-inflammatory Effects: The compound reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and cytokines.

Comparación Con Compuestos Similares

Key Differences :

- Substituents: Hyuganoside IIIa/IIIb feature methoxy groups absent in this compound, enhancing their lipophilicity .

- Dimerization: Rabdosiin is a dimeric compound, whereas this compound is monomeric, impacting its bioavailability .

- Isomerism: Hyuganoside IIIb and Citrusin A exhibit stereochemical variations, influencing their receptor binding .

Pharmacological Activities and Functional Comparison

Table 2: Pharmacological Profiles of Comparable Compounds

Functional Insights :

- Antioxidant Capacity: Citrusin A and Hyuganoside IIIa show higher radical scavenging activity due to cinnamoyl and methoxy groups, respectively .

- Cytotoxicity: Rabdosiin’s dimeric structure correlates with potent cytotoxicity, whereas this compound’s monomeric form exhibits lower potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.